molecular formula C24H22N2 B10916713 1,3,5-tris(4-methylphenyl)-1H-pyrazole

1,3,5-tris(4-methylphenyl)-1H-pyrazole

Cat. No.: B10916713
M. Wt: 338.4 g/mol
InChI Key: WURLMRYUCSIWSP-UHFFFAOYSA-N
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Description

1,3,5-tris(4-methylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by three 4-methylphenyl groups attached to the pyrazole ring at positions 1, 3, and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-tris(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of an acid catalyst to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

1,3,5-tris(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1,3,5-tris(4-methylphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3,5-tris(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with specific proteins involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-tris(4-nitrophenyl)-1H-pyrazole: Similar structure but with nitro groups instead of methyl groups.

    1,3,5-tris(4-aminophenyl)-1H-pyrazole: Contains amino groups instead of methyl groups.

    1,3,5-tris(4-chlorophenyl)-1H-pyrazole: Chlorine atoms replace the methyl groups.

Uniqueness

1,3,5-tris(4-methylphenyl)-1H-pyrazole is unique due to the presence of three 4-methylphenyl groups, which impart specific electronic and steric properties

Properties

Molecular Formula

C24H22N2

Molecular Weight

338.4 g/mol

IUPAC Name

1,3,5-tris(4-methylphenyl)pyrazole

InChI

InChI=1S/C24H22N2/c1-17-4-10-20(11-5-17)23-16-24(21-12-6-18(2)7-13-21)26(25-23)22-14-8-19(3)9-15-22/h4-16H,1-3H3

InChI Key

WURLMRYUCSIWSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C

Origin of Product

United States

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